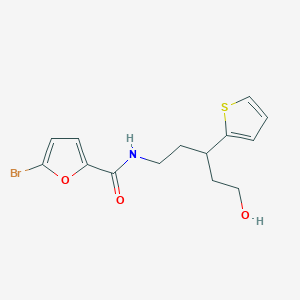

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

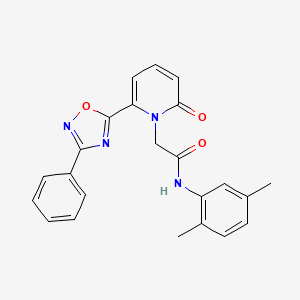

The compound “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a furan ring, a thiophene ring, a bromine atom, a carboxamide group, and a hydroxy group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiophene rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction . The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Scientific Research Applications

Antiprotozoal Applications

- Antiprotozoal Agents : A study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential antiprotozoal applications (Ismail et al., 2004).

Antibacterial Activities

- Anti-Bacterial Activities : Research on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling revealed significant antibacterial activities against drug-resistant bacteria, showcasing the potential for the development of new antibacterial agents (Siddiqa et al., 2022).

Furan Derivatives from Natural Sources

- Natural Product Chemistry : A study on furan derivatives isolated from a mangrove-derived endophytic fungus highlighted the discovery of novel compounds with potential biological activities, illustrating the importance of natural products as sources for new drug discovery (Chen et al., 2017).

Synthesis and Reactivity

- Synthesis of Furan Derivatives : Investigations into the synthesis and reactivity of various furan and thiophene derivatives, including studies on bromination and other chemical transformations, provide insights into the chemical properties and potential applications of these compounds in the development of new pharmaceuticals and materials (Aleksandrov & Elchaninov, 2017).

Antimicrobial Screening

- Antimicrobial Activity : The antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole was assessed, demonstrating the potential of furan derivatives in addressing microbial resistance and developing new antimicrobial agents (Mageed et al., 2021).

Mechanism of Action

Target of Action

Without specific studies on “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide”, it’s challenging to identify its primary targets. Many compounds containing furan and thiophene rings are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide” would depend on its specific targets. The bromine atom could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide”. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide” would need to be determined experimentally. Factors such as the compound’s size, polarity, and the presence of the bromine atom could influence its bioavailability .

Result of Action

The molecular and cellular effects of “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide” would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in a disease pathway, it could potentially alter the progression of that disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide”. For instance, the compound might be more stable and effective under certain pH conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3S/c15-13-4-3-11(19-13)14(18)16-7-5-10(6-8-17)12-2-1-9-20-12/h1-4,9-10,17H,5-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVIYDLCDFMUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)

![ethyl N-[(3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]glycinate](/img/structure/B2570671.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2570675.png)

![cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2570678.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2570679.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2570682.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2570683.png)

![3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2570685.png)